![molecular formula C6H3Cl2N3 B3086678 6,8-Dichloroimidazo[1,2-b]pyridazine CAS No. 1161847-29-5](/img/structure/B3086678.png)
6,8-Dichloroimidazo[1,2-b]pyridazine
Übersicht
Beschreibung
6,8-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic organic compound that is widely used in scientific research. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have antitumor activity in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Direct Arylation : 6,8-Dichloroimidazo[1,2-b]pyridazine has been a key compound in the direct arylation process. Researchers have achieved direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, particularly at its 3-position. This process was applied in synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines and other substituted imidazo[1,2-b]pyridazines, contributing to the field of organic synthesis and medicinal chemistry (Akkaoui et al., 2010).
Pharmacological Research
- Antiviral Properties : While focusing on its structure and synthesis, certain derivatives of 6,8-Dichloroimidazo[1,2-b]pyridazine have been evaluated for antiviral activities. This includes studies on compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine, which showed potential as inhibitors of human cytomegalovirus and varicella-zoster virus replication (Galtier et al., 2003).
Biological Evaluation
- Antibacterial Activity : Research into 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems has revealed notable antibacterial activities. This indicates the potential of these compounds in addressing bacterial infections (Althagafi & Abdel‐Latif, 2021).
Medicinal Chemistry
- Tyk2 Inhibition : Imidazo[1,2-b]pyridazine derivatives have been identified as potent, selective, and orally active inhibitors of Tyk2 JH2, a kinase involved in inflammatory and autoimmune diseases. This highlights their potential in the development of new treatments for such conditions (Liu et al., 2019).
Crystal Structure and DFT Calculations
- Structural Characterization : The crystal structure of certain triazole pyridazine derivatives, including 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, has been characterized. This provides insights into their molecular properties and interactions, useful in drug design and development (Sallam et al., 2021).
Review of Medicinal Applications
- Extensive Review : A comprehensive review of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry has been conducted. This review covers the structure-activity relationships and therapeutic applications of these compounds, providing a broad overview of their potential in medicinal applications (Garrido et al., 2021).
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine analogues, a closely related class of compounds, have been studied as potential antituberculosis agents .
Mode of Action
It’s known that the reactivity of uncommon n-heterocyclic scaffolds of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines can be predicted using dft-calculations . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Pharmacokinetics
The interest in new n-heterocyclic cores, including imidazo[1,2-a]pyridines, is triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant results against breast cancer cells .
Eigenschaften
IUPAC Name |
6,8-dichloroimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRMDGVQIRAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292078 | |
Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloroimidazo[1,2-b]pyridazine | |
CAS RN |
1161847-29-5 | |
Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161847-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.